bromozinc(1+);ethyl butanoate
Description
Historical Development of Organozinc Chemistry
The journey of organometallic chemistry began in 1849 with the pioneering work of English chemist Edward Frankland, who first synthesized diethylzinc. digitellinc.comresearchgate.net While attempting to isolate the ethyl radical, Frankland's reaction of ethyl iodide with zinc metal produced a volatile, colorless liquid, marking the first synthesis of a compound with a metal-to-carbon sigma bond. wikipedia.orgresearchgate.netacs.org This discovery was a cornerstone for the developing theory of valence. digitellinc.com
Following Frankland's initial breakthrough, the field saw gradual expansion. In the 1860s, Aleksandr Mikhailovich Butlerov and his student Aleksandr Mikhailovich Zaitsev at Kazan Imperial University in Russia pioneered the synthesis of tertiary alcohols using dialkylzinc reagents and acid chlorides. digitellinc.com Zaitsev's students further expanded these methods to produce secondary alcohols from aldehydes. digitellinc.com
A pivotal moment in the history of organozinc chemistry came in 1887 with Sergei Nikolaevich Reformatsky. digitellinc.com He discovered that α-haloesters react with aldehydes or ketones in the presence of zinc metal to form β-hydroxy esters. wikipedia.org This reaction, now famously known as the Reformatsky reaction, became one of the most enduring and valuable applications of organozinc reagents in synthesis. digitellinc.com However, with the discovery of the more reactive Grignard reagents around 1900, organozinc compounds were largely relegated to the background for many decades. oup.com It was not until much later that the synthetic community fully appreciated that the lower reactivity of organozinc reagents was a significant advantage, allowing for the preparation of reagents containing sensitive functional groups. researchgate.netoup.com
Overview of Functionalized Organozinc Reagents in Contemporary Synthesis
A resurgence of interest in organozinc chemistry has been driven by the development and application of functionalized organozinc reagents. These are organozinc halides (RZnX) that contain reactive functional groups such as esters, nitriles, or amides within their carbon framework (R). organic-chemistry.org Their chief advantage lies in their remarkable functional group tolerance, a direct consequence of the lower reactivity of the carbon-zinc bond compared to the more ionic and highly reactive carbon-magnesium (Grignard) or carbon-lithium bonds. fishersci.comresearchgate.net This chemoselectivity allows for complex molecular assembly without the need for extensive use of protecting groups, which simplifies synthetic routes. uni-muenchen.de
Modern synthetic methods have made the preparation of these valuable reagents more accessible and efficient. The direct insertion of activated zinc powder into organic halides is a common and powerful method. slideshare.net Innovations, such as the use of lithium chloride (LiCl) to activate the zinc and solubilize the resulting organozinc species, have significantly improved reaction rates and yields, enabling the preparation of a wide array of functionalized reagents at room temperature. organic-chemistry.orgorganic-chemistry.org
The utility of functionalized organozinc reagents is vast. They are key players in carbon-carbon bond-forming reactions, including:
Cross-Coupling Reactions: They are extensively used in palladium-catalyzed Negishi cross-coupling reactions, a Nobel Prize-winning technology that forges C-C bonds between organozinc compounds and various organic halides. wikipedia.orguni-muenchen.dethieme-connect.com
Addition to Carbonyls: They undergo addition to aldehydes, ketones, and other electrophiles, often with high chemoselectivity. researchgate.netorganic-chemistry.org This is the basis of the classic Reformatsky reaction and its many modern variants. wikipedia.org
Transmetalation: Organozinc reagents can transfer their organic group to other metals, like copper, to generate more reactive species (organocuprates) that participate in reactions such as conjugate additions. researchgate.netuni-muenchen.de
The work of chemists like Paul Knochel has been instrumental in expanding the scope and utility of these reagents, developing new preparative methods and demonstrating their power in the synthesis of complex molecules. organic-chemistry.orgthieme-connect.comuni-muenchen.de
Significance of Bromozinc(1+);ethyl butanoate within the Context of Organozinc Chemistry
The compound this compound, systematically named (4-ethoxy-4-oxobutyl)zinc bromide, is a prime example of a functionalized organozinc reagent. sigmaaldrich.comchemicalbook.com It is prepared by the direct insertion of zinc metal into the carbon-bromine bond of ethyl 4-bromobutanoate. researchgate.net This reagent is a stable solution, often in a solvent like tetrahydrofuran (B95107) (THF), and is handled under inert conditions due to its sensitivity to air and moisture. cymitquimica.comchemicalbook.com
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Systematic Name | (4-Ethoxy-4-oxobutyl)zinc bromide |
| CAS Number | 131379-39-0 |
| Molecular Formula | C6H11BrO2Zn |
| Molecular Weight | 260.44 g/mol |
| Appearance | Solution in THF |
| Density | ~0.976 g/mL at 25 °C (for 0.5M solution in THF) |
Table 1: Chemical and Physical Properties of this compound. Data sourced from sigmaaldrich.comchemicalbook.comchemicalbook.com.
The significance of this specific reagent lies in its role as a homo-enolate equivalent . While the classic Reformatsky reaction utilizes α-haloesters to form a zinc enolate that attacks a carbonyl, (4-ethoxy-4-oxobutyl)zinc bromide is derived from a γ-haloester. wikipedia.orgacs.org This structural difference makes it a nucleophilic four-carbon building block, capable of adding to electrophiles to introduce a –CH2CH2CH2COOEt group.
Its applications demonstrate its utility as a functionalized nucleophile in complex molecule synthesis:
It is used as a key intermediate in the synthesis of natural products, such as mucosin. sigmaaldrich.combiocompare.com
It participates in Negishi cross-coupling reactions with haloalkenes and other electrophiles to create new carbon-carbon bonds. sigmaaldrich.comresearchgate.netbiocompare.com
It serves as a crucial reagent in the preparation of pharmaceutical intermediates, such as EP3 receptor antagonists. sigmaaldrich.combiocompare.com
In essence, this compound exemplifies the principles of modern organozinc chemistry. It is a functionalized, moderately reactive, and selective reagent that allows for the clean and efficient construction of complex molecular architectures, underscoring the evolution from Frankland's initial discovery to the sophisticated tools available to synthetic chemists today. cymitquimica.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H11BrO2Zn |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
bromozinc(1+);ethyl butanoate |
InChI |
InChI=1S/C6H11O2.BrH.Zn/c1-3-5-6(7)8-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
XPARCVGSTPKNNR-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CC[CH2-].[Zn+]Br |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of Bromozinc 1+ ;ethyl Butanoate
Fundamental Reaction Pathways of Organozinc Esters
Organozinc esters, such as bromozinc(1+);ethyl butanoate, are typically generated in situ from the corresponding α-haloester and zinc metal. chemistnotes.com These reagents are valued for their moderate reactivity, which allows for excellent functional group tolerance compared to more reactive organometallic counterparts like Grignard or organolithium reagents. organic-chemistry.orgslideshare.net
The carbon-zinc bond in organozinc esters is polarized, conferring nucleophilic or carbanionic character on the α-carbon. libretexts.org This makes them effective nucleophiles for addition to carbonyl compounds, a cornerstone of the Reformatsky reaction. iitk.ac.inchemistnotes.com The zinc atom also plays a crucial role as a Lewis acid, coordinating to the carbonyl oxygen of the electrophile (e.g., an aldehyde or ketone). libretexts.orglibretexts.org This coordination activates the carbonyl group, rendering its carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the organozinc reagent. libretexts.orglibretexts.org This dual function is central to the mechanism of reactions like the Reformatsky reaction, which typically proceeds through a six-membered chair-like transition state when reacting with aldehydes or ketones.
The nucleophilic addition of organozinc reagents to carbonyl compounds is a versatile method for forming β-hydroxy esters. organic-chemistry.org The stability of the organozinc reagent in the presence of the ester functionality is a key advantage over other organometallic reagents. organic-chemistry.org
In the formation of this compound, the bromine atom of the parent α-bromoester serves as a leaving group. The reaction involves the oxidative addition of zinc metal into the carbon-bromine bond. wikipedia.org Activated zinc, such as Rieke zinc, is often employed to facilitate this process, especially for less reactive organic halides. slideshare.netwikipedia.org
The presence of the bromide ion in the resulting organozinc halide reagent, RZnBr, can influence its reactivity. In the context of cross-coupling reactions, halide ions are crucial for the formation of "zincate" species, which are believed to be the active transmetalating agents. wikipedia.org For instance, the formation of a higher-order zincate, such as RZnBr₂⁻, can increase the nucleophilicity of the organic group and facilitate its transfer to the palladium catalyst during the transmetalation step of the Negishi coupling. illinois.edu The addition of lithium halides, such as LiCl or LiBr, can further enhance reactivity by breaking up organozinc aggregates and forming more reactive monomeric zincate species. illinois.edursc.orgnih.gov
Carbon-Carbon Bond-Forming Reactions Mediated by this compound
Beyond their classical use in the Reformatsky reaction, organozinc esters are powerful reagents in transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. wikipedia.org
The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate. wikipedia.org Organozinc esters like this compound can serve as the nucleophilic partner in this reaction, allowing for the formation of a new carbon-carbon bond at the α-position of the ester. This reaction is highly valued for its broad substrate scope and functional group tolerance. wikipedia.org
The catalytic cycle of the Negishi coupling generally involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate (R¹-Pd-X). illinois.edu
Transmetalation: The organozinc reagent (R²-ZnBr) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex (R¹-Pd-R²) while generating a zinc halide salt (ZnBrX). illinois.edu
Reductive Elimination: The two organic groups on the palladium center couple, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst. illinois.edu
The Negishi coupling is a powerful tool for constructing complex molecules and has been widely applied in total synthesis. wikipedia.org
The choice of ligand on the palladium catalyst can have a profound impact on the efficiency and selectivity of the Negishi coupling. nih.gov Ligands influence the steric and electronic properties of the palladium center, thereby affecting the rates of oxidative addition, transmetalation, and reductive elimination. illinois.edu
For instance, bulky, electron-rich phosphine (B1218219) ligands can promote the oxidative addition and reductive elimination steps. illinois.edu The nature of the ligand can also influence the stereochemical outcome of the reaction. It has been shown that in the coupling of Z-alkenyl halides, the choice of ligand can determine whether the product retains the Z-geometry or isomerizes to the E-isomer. nih.gov The use of specific ligands, such as in combination with TMEDA, can help to maintain the stereointegrity of the starting materials. nih.gov
| Ligand | Catalyst System | Substrate | Product | Yield (%) | Stereoselectivity (Z:E) |
| PPh₃ | PdCl₂(PPh₃)₂ | Z-β-bromostyrene | Z-stilbene derivative | - | 93:7 |
| Amphos | PdCl₂(Amphos)₂ | Z-β-bromostyrene | E-stilbene derivative | 81 | 1:99 |
| P(t-Bu)₃ | Pd(P(t-Bu)₃)₂ | Z-β-bromostyrene | Z-stilbene derivative | - | 99:1 |
Data adapted from studies on related systems to illustrate ligand effects. nih.gov
Regioselectivity and stereoselectivity are critical considerations in cross-coupling reactions. In the case of allylic organozinc reagents, the regioselectivity of the coupling (i.e., whether it occurs at the α or γ position) can be influenced by the substrate, the catalyst, and the reaction conditions. researchgate.net
For reactions involving stereocenters, the stereoselectivity of the Negishi coupling is often high. The oxidative addition and reductive elimination steps are typically stereospecific. nih.gov For example, the coupling of a chiral secondary alkylzinc reagent with an aryl halide generally proceeds with retention of configuration at the chiral center. Similarly, the geometry of a vinyl halide is usually retained in the product. nih.gov However, as noted above, ligand effects can sometimes lead to a loss of stereointegrity. nih.gov
Recent advances have demonstrated highly stereoselective Negishi-like couplings in aqueous media at room temperature, highlighting the ongoing development of more sustainable and efficient methodologies. nih.gov
| Organozinc Reagent | Electrophile | Catalyst System | Product | Yield (%) | Stereochemical Outcome |
| Secondary Alkylzinc | Aryl Iodide | Pd₂(dba)₃ / SPhos | Arylated Alkane | 70 | Retention of configuration |
| E-alkenylzinc | Alkyl Bromide | PdCl₂(Amphos)₂ | E-alkene | 85 | Complete retention of E-geometry |
| Z-alkenylzinc | Alkyl Bromide | PdCl₂(PPh₃)₂ / TMEDA | Z-alkene | 78 | High retention of Z-geometry |
Illustrative data based on findings in related Negishi cross-coupling reactions. rsc.orgnih.gov
Copper(I)-Promoted Transformations
The reactivity of this compound, traditionally associated with the Reformatsky reaction, can be significantly altered and expanded through the use of transition metal catalysts. Copper(I) salts, in particular, have proven effective in promoting transformations that are not readily accessible with the organozinc reagent alone. These copper-promoted reactions redirect the nucleophilic character of the zinc enolate, enabling it to participate in processes beyond the classic 1,2-addition to carbonyls.
Conjugate (1,4-) Additions to Electron-Deficient Olefins
While this compound typically adds to the carbonyl carbon of α,β-unsaturated aldehydes and ketones (a 1,2-addition), the introduction of a catalytic amount of a copper(I) source facilitates a conjugate addition, also known as a 1,4-addition or Michael addition. researcher.liferesearchgate.net This shifts the point of attack from the carbonyl carbon to the β-carbon of the olefin. The versatility of this method is significant, as it provides a direct route to γ-keto esters and related structures.
The mechanism is believed to involve a transmetalation step where the organozinc reagent reacts with the copper(I) catalyst to form a more reactive copper-enolate species. This intermediate then preferentially adds to the electron-deficient double bond of the Michael acceptor. researcher.life A wide range of α,β-unsaturated compounds, including enones, unsaturated esters, and nitriles, can serve as substrates in this reaction. researcher.lifebeilstein-journals.org The resulting intermediate enolate can be protonated during workup to yield the 1,4-adduct. researcher.life The development of chiral ligands for the copper catalyst has enabled highly enantioselective versions of this reaction, making it a powerful tool in asymmetric synthesis. organic-chemistry.orgthieme-connect.comnih.gov
| Michael Acceptor | Copper(I) Catalyst | Product of Conjugate Addition |
| Cyclohexenone | CuI | Ethyl 3-oxocyclohexylbutanoate |
| Benzylideneacetone | CuBr·SMe₂ | Ethyl 3-methyl-4-oxo-4-phenylbutanoate |
| Acrylonitrile | CuCN | Ethyl 4-cyanobutanoate |
| Ethyl Acrylate | Cu(OTf)₂ | Diethyl 2-acetylglutarate |
Comparison with Other Organometallic Reagents in Conjugate Additions
The utility of copper-catalyzed this compound in conjugate additions is best understood by comparing its reactivity to that of other common organometallic reagents.
Organolithium and Grignard Reagents: These highly reactive reagents generally favor 1,2-addition to α,β-unsaturated carbonyls. researcher.life While copper catalysis can promote 1,4-addition with Grignard reagents, achieving high selectivity can be challenging due to their inherent reactivity. nih.gov Furthermore, their high basicity limits their compatibility with many functional groups.
Organocuprates (Gilman Reagents): Lithium dialkylcuprates are the classic reagents for achieving 1,4-additions. The copper-catalyzed reaction of the zinc enolate can be seen as an in situ formation of a similar reactive species, offering comparable reactivity but with the advantages of using a more stable and functionally tolerant organozinc precursor.
Organozinc Reagents: Compared to their organolithium and organomagnesium counterparts, organozinc reagents like this compound are less reactive and less basic. organic-chemistry.orgwikipedia.org This lower reactivity is advantageous as it prevents uncatalyzed background reactions and allows for excellent functional group tolerance, including esters, amides, and nitriles. nih.gov Dialkylzinc reagents, in particular, have been extensively used in copper-catalyzed enantioselective conjugate additions due to their low reactivity in the absence of a catalyst. nih.gov
| Reagent Type | Typical Reactivity (No Catalyst) | Functional Group Tolerance | Key Characteristics |
| Organolithium | 1,2-Addition | Low | Highly reactive, strongly basic. |
| Grignard (Organomagnesium) | Mixture of 1,2- and 1,4-Addition | Moderate | Highly reactive, strongly basic. nih.gov |
| Organocuprate (Gilman) | 1,4-Addition | Moderate | Stoichiometric copper required. |
| Organozinc (e.g., this compound) | 1,2-Addition | High | Low basicity, requires catalyst for 1,4-addition. organic-chemistry.orgwikipedia.org |
Barbier-Type Reactions
The Barbier reaction is characterized by the in situ generation of an organometallic reagent in the presence of its electrophilic substrate, typically a carbonyl compound. libretexts.orguwimona.edu.jmwikipedia.org The Reformatsky reaction can be classified as a Barbier-type reaction, as the organozinc reagent, this compound, is formed from ethyl bromoacetate (B1195939) and zinc in the presence of the aldehyde or ketone. wikipedia.org
One-Pot Processes and Functional Group Compatibility
The primary advantage of the Barbier protocol is its operational simplicity as a one-pot synthesis. libretexts.orgwikipedia.orgsciencemadness.org All reactants—the α-halo ester, zinc metal, and the carbonyl compound—are combined in a single reaction vessel. This avoids the separate step of preparing and isolating the organometallic reagent, which can be unstable. wikipedia.org
A significant strength of using the this compound system in a Barbier-type reaction is its exceptional functional group compatibility. Organozinc reagents are considerably less nucleophilic and basic than Grignard or organolithium reagents. organic-chemistry.orgwikipedia.org This chemoselectivity allows the reaction to proceed in the presence of a wide variety of functional groups that would otherwise react with more potent organometallics. This tolerance makes the reaction highly valuable for the synthesis of complex, polyfunctional molecules.
| Functional Group | Compatibility with Barbier-Type Reformatsky Reaction |
| Ester | Tolerated |
| Amide | Tolerated |
| Nitrile | Tolerated |
| Ketone | Tolerated (unless it is the intended electrophile) |
| Ether | Tolerated |
| Sulfide | Tolerated |
Reformatsky-Type Reactions
The quintessential reactivity of this compound is demonstrated in the Reformatsky reaction, a method for carbon-carbon bond formation discovered by Sergey Nikolaevich Reformatsky. wikipedia.orgbyjus.comthermofisher.com This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. byjus.com
Formation of β-Hydroxy Esters
The reaction mechanism proceeds through several key steps:
Oxidative Addition: Metallic zinc inserts into the carbon-bromine bond of ethyl bromoacetate. wikipedia.orgbyjus.comnrochemistry.com This step forms the organozinc reagent, this compound, often referred to as a Reformatsky enolate.
Dimerization and Structure: In the solid state and in solution, these zinc enolates often exist as dimeric structures. wikipedia.orglibretexts.org
Coordination and Addition: The carbonyl oxygen of the aldehyde or ketone coordinates to the Lewis acidic zinc atom of the enolate. This is followed by a nucleophilic attack from the enolate's α-carbon to the electrophilic carbonyl carbon, often proceeding through a six-membered chair-like transition state. wikipedia.org
Workup: The addition of dilute acid in the final step hydrolyzes the zinc alkoxide intermediate, releasing the β-hydroxy ester and forming zinc(II) salts. wikipedia.org
The reaction is broadly applicable to a wide range of aldehydes and ketones, including aliphatic and aromatic substrates. nrochemistry.comresearchgate.net
| Carbonyl Substrate | Product (β-Hydroxy Ester) |
| Acetone | Ethyl 3-hydroxy-3-methylbutanoate |
| Benzaldehyde | Ethyl 3-hydroxy-3-phenylpropanoate |
| Cyclohexanone | Ethyl 2-(1-hydroxycyclohexyl)acetate |
| Acetaldehyde | Ethyl 3-hydroxybutanoate |
Simmons-Smith Reaction Analogues
The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes. organic-chemistry.orgwikipedia.org The key reactive species is an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgorganicreactions.org This reagent delivers a methylene (B1212753) (CH₂) group to the double bond of an alkene in a concerted and stereospecific manner. wikipedia.org
The structure of this compound, a Reformatsky reagent, is fundamentally different from a Simmons-Smith reagent. It is a zinc enolate, possessing a nucleophilic carbon alpha to the carbonyl group. wikipedia.orglibretexts.org The reactivity of a zinc enolate is primarily centered on this nucleophilic carbon, leading to additions to electrophiles such as aldehydes and ketones (the Reformatsky reaction). nrochemistry.compearson.com
There is no direct evidence in the reviewed literature to suggest that this compound or similar zinc enolates of esters can function as analogues in the Simmons-Smith reaction for the cyclopropanation of simple alkenes. The inherent electronic nature of the zinc enolate directs its reactivity towards 1,2-addition to carbonyl compounds rather than the concerted [2+1] cycloaddition with an alkene characteristic of the Simmons-Smith reaction. The electrophilic nature of the Simmons-Smith reagent is crucial for its reactivity with electron-rich alkenes, a characteristic not shared by the nucleophilic zinc enolate of ethyl butanoate. organicreactions.org
Theoretical studies on the Simmons-Smith reaction have detailed two competing pathways: methylene transfer and carbometalation. For zinc carbenoids, the methylene transfer is the significantly more favorable and experimentally observed pathway. nih.gov The reaction pathway for a zinc enolate like this compound with an alkene would not follow this model due to the different nature of the organozinc species.
Fukuyama Coupling and Related Acylations
The Fukuyama coupling is a palladium-catalyzed cross-coupling reaction between an organozinc halide and a thioester to produce a ketone. wikipedia.orgorganic-chemistry.org This reaction is valued for its mild conditions and high functional group tolerance. nih.gov The organozinc component is typically an alkyl, aryl, or vinyl zinc halide.
This compound, as a zinc enolate, does not fit the typical profile of the organozinc partner in a Fukuyama coupling. The carbon-zinc bond in a Reformatsky reagent is part of an enolate system, and its reactivity is primarily that of a soft nucleophile at the α-carbon. While palladium-catalyzed acylations of organozinc reagents are well-documented, the specific application of a zinc enolate like that derived from ethyl butanoate in a Fukuyama-type reaction with a thioester is not a standard transformation.
Synthesis of Ketones from Acid Chlorides
The reaction of organozinc compounds with acid chlorides to synthesize ketones is known as the Blaise ketone synthesis. wikipedia.org Reformatsky reagents, such as this compound, are known to react with acid chlorides. wikipedia.orgthermofisher.com This reaction provides a direct route to β-keto esters.
The mechanism involves the nucleophilic attack of the zinc enolate's alpha-carbon on the electrophilic carbonyl carbon of the acid chloride. This addition is followed by the elimination of the chloride leaving group, which results in the formation of the β-keto ester. Unlike more reactive organometallic reagents like Grignard or organolithium reagents, the relatively low reactivity of the organozinc reagent prevents a second addition to the newly formed ketone, allowing for its isolation. libretexts.org
The general scheme for this reaction is as follows:
Step 1: Nucleophilic Addition. The α-carbon of the this compound attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.
Step 2: Elimination. The tetrahedral intermediate collapses, expelling the chloride ion to form the β-keto ester.
This method is a valuable tool in organic synthesis for the construction of 1,3-dicarbonyl compounds.
Electrophilic Amination Reactions
Electrophilic amination is a process that forms a carbon-nitrogen bond through the reaction of a nucleophilic carbanion with an electrophilic nitrogen source. wikipedia.org Organozinc reagents can participate in such reactions. nih.gov Given that this compound is a zinc enolate and thus a carbon nucleophile, it is expected to undergo electrophilic amination.
The reaction would involve the α-carbon of the zinc enolate acting as the nucleophile, attacking an electrophilic aminating agent. A variety of reagents can serve as the electrophilic nitrogen source, including hydroxylamine (B1172632) derivatives and azides. wikipedia.orgnih.gov For example, iron-mediated electrophilic amination of organozinc halides with organic azides has been shown to be an effective method for the synthesis of secondary amines. nih.gov
While specific studies detailing the electrophilic amination of this compound were not prevalent in the searched literature, the general reactivity pattern of zinc enolates and other organozinc compounds strongly suggests that this reaction is feasible. The product of such a reaction would be an α-amino ester, a valuable building block in the synthesis of amino acids and other biologically active molecules. The reaction conditions, such as the choice of electrophilic aminating agent and any mediating metal salts, would likely influence the efficiency and outcome of the transformation. nih.gov
Other Reactivity Modalities of the Ethyl Butanoate Moiety
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either acids or bases. organic-chemistry.org In the context of the ethyl butanoate moiety, this would involve reacting it with another alcohol to replace the ethoxy group.
Zinc compounds themselves can act as catalysts for transesterification. For instance, a tetranuclear zinc cluster has been shown to be an effective catalyst for the transesterification of various methyl esters under mild, nearly neutral conditions. organic-chemistry.org This catalytic activity proceeds under conditions that tolerate a wide array of functional groups. organic-chemistry.org
The kinetics of transesterification for esters like ethyl butanoate have been studied, often in the context of enzymatic catalysis which provides a green chemistry approach to ester synthesis and modification. nih.govresearchgate.net For example, the lipase-catalyzed transesterification of ethyl caprate with butyric acid to form ethyl butanoate has been investigated, with the kinetics following a Ping-Pong Bi-Bi mechanism with competitive inhibition by the substrates. nih.gov
Below is a table summarizing kinetic parameters for a lipase-catalyzed transesterification for the synthesis of ethyl butanoate.
| Kinetic Parameter | Value | Unit |
| Vmax | 2.861 | µmol/min/mg |
| Km(acid) | 0.0746 | M |
| Km(ester) | 0.125 | M |
| Ki acid | 0.450 | M |
| Data from a study on the transesterification of ethyl caprate and butyric acid. nih.gov |
Hydrolysis Under Acidic and Basic Conditions
The ethyl butanoate moiety is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. libretexts.orglumenlearning.com This process can be catalyzed by either an acid or a base.
Acidic Hydrolysis:
Under acidic conditions, the hydrolysis of an ester is the reverse of Fischer esterification. chemistrysteps.com The reaction is an equilibrium process and typically requires heating the ester with a large excess of water and a strong acid catalyst, such as hydrochloric acid or sulfuric acid. chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. chemistrysteps.comchemguide.co.uk The products of the acidic hydrolysis of ethyl butanoate are butanoic acid and ethanol (B145695). libretexts.org
Basic Hydrolysis (Saponification):
The hydrolysis of an ester under basic conditions is known as saponification. lumenlearning.com This reaction is effectively irreversible because the carboxylic acid produced is deprotonated by the base to form a carboxylate salt, which is unreactive towards nucleophilic attack. chemistrysteps.com The reaction is carried out by heating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The products of the basic hydrolysis of ethyl butanoate are a butanoate salt (e.g., sodium butanoate) and ethanol. youtube.com Subsequent acidification of the reaction mixture will protonate the carboxylate to yield butanoic acid.
The general mechanisms are distinct for acidic and basic conditions, with the latter proceeding to completion. chemistrysteps.com
Theoretical and Computational Chemistry of Bromozinc 1+ ;ethyl Butanoate
Quantum Mechanical Investigations of Electronic Structure
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of the bromozinc(1+);ethyl butanoate reagent. These studies provide insights that complement experimental observations, which can be challenging due to the reagent's reactive and often transient nature.
The reactivity of this compound is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of highest electron density, indicating the site of nucleophilic attack, while the LUMO indicates the region most susceptible to receiving electrons, or the site of electrophilic attack.
For a zinc enolate like this compound, the HOMO is predominantly localized on the enolate moiety, specifically having significant contributions from the p-orbitals of the α-carbon and the enolate oxygen, as well as the C-Zn bond. This distribution confirms the nucleophilic character of the α-carbon. The LUMO is typically associated with the antibonding orbitals of the system.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies allow for the precise calculation of these orbital energies and the resulting energy gap, which helps in quantifying the reagent's reactivity compared to other nucleophiles.
The following table presents representative theoretical values for frontier orbital analysis, calculated using DFT methods. Actual values may vary based on the level of theory, basis set, and solvent model used.
| Computational Parameter | Value (Illustrative) | Significance |
| HOMO Energy | -5.8 eV | Indicates the energy of the outermost electrons; higher energy suggests stronger nucleophilicity. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy empty orbital; lower energy suggests greater susceptibility to electrophilic attack. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. |
Electrostatic Potential Surface Analysis for Reactivity Prediction
Molecular Electrostatic Potential (MESP) surface analysis is a computational technique that maps the electrostatic potential onto the electron density surface of a molecule. rsc.org This visualization provides a clear picture of the charge distribution and is an excellent predictor of molecular reactivity. rsc.orgmdpi.com
For this compound, an MESP map would reveal regions of negative potential (typically colored red) and positive potential (colored blue).
Negative Potential Regions: These areas are rich in electrons and are the preferred sites for electrophilic attack. For the zinc enolate, the most negative potential is concentrated around the enolate oxygen atom and, to a lesser extent, the nucleophilic α-carbon. This aligns with the dual C- and O-nucleophilicity of enolates.
Positive Potential Regions: These electron-deficient areas are susceptible to nucleophilic attack. The zinc atom, being electropositive, represents a significant region of positive potential, highlighting its role as a Lewis acid that coordinates with the carbonyl oxygen of the electrophile during the reaction. wikipedia.org
MESP analysis provides a quantitative and visual framework for understanding why the Reformatsky reagent attacks electrophiles like aldehydes and ketones at specific sites. rsc.org
Computational Modeling of Reaction Mechanisms
Computational modeling is essential for mapping the entire energy landscape of a chemical reaction, including the structures of reactants, products, intermediates, and, most importantly, transition states. researchgate.net
The key synthetic transformation for this compound is its addition to a carbonyl compound in the Reformatsky reaction. psiberg.com The stereochemical outcome of this reaction is often explained by the Zimmerman-Traxler model, which postulates a six-membered, chair-like transition state. acs.orglibretexts.org
Computational chemists use methods like DFT to locate and characterize the geometry and energy of this transition state. acs.org By calculating the transition state structure for the reaction of this compound with an aldehyde, several key features can be confirmed:
The zinc atom coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde, forming a six-membered ring.
The substituents on the aldehyde and the enolate occupy pseudo-equatorial or pseudo-axial positions to minimize steric hindrance.
The energy of this transition state (the activation energy) determines the reaction rate.
Frequency calculations are performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the vibration along the reaction coordinate (e.g., the formation of the new carbon-carbon bond).
The table below shows typical data obtained from a DFT calculation for a Zimmerman-Traxler transition state in a Reformatsky-type reaction.
| Property | Value (Illustrative) | Description |
| Activation Energy (ΔG‡) | 15-25 kcal/mol | The free energy barrier for the reaction; determines the reaction rate. |
| Key Bond Distance (Cα···C=O) | ~2.2 Å | The distance between the two carbon atoms forming the new bond in the transition state. |
| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a first-order saddle point (a true transition state). |
Prediction of Spectroscopic Signatures
Computational chemistry offers a powerful toolkit for predicting the spectroscopic signatures of molecules, which is invaluable for their identification and characterization. For a species like this compound, techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to forecast a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. chemrxiv.org
Detailed research findings from computational studies on related organozinc reagents demonstrate the utility of these predictive methods. For instance, calculations can reveal the expected chemical shifts for ¹H and ¹³C NMR spectroscopy, which are highly sensitive to the electronic environment of the nuclei. The coordination of the ethyl butanoate moiety to the bromozinc(1+) cation would induce characteristic shifts in the protons and carbons of the ethyl and butanoyl groups.
Similarly, the vibrational frequencies in an IR spectrum can be computationally predicted. These frequencies correspond to the stretching and bending modes of the various bonds within the molecule. The C=O stretch of the ester group, for example, would be a key diagnostic peak, and its calculated frequency could indicate the strength of its coordination to the zinc center.
UV-Vis absorption spectra, which provide information about electronic transitions, can also be simulated. The predicted absorption maxima (λ_max) can help in understanding the electronic structure and potential photochemical behavior of the compound.
Table 1: Predicted Spectroscopic Signatures for this compound (Note: The following data are illustrative and based on typical values for similar organozinc compounds, as specific experimental or computational data for this compound is not readily available in the literature.)
| Spectroscopic Technique | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) of α-protons to carbonyl | 3.0 - 3.5 ppm |
| ¹³C NMR | Chemical Shift (δ) of carbonyl carbon | 170 - 180 ppm |
| IR Spectroscopy | C=O Stretching Frequency (ν) | 1650 - 1700 cm⁻¹ |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules. For this compound, different spatial arrangements of the ethyl and butanoyl chains relative to the zinc atom, known as conformers, will exist. Computational methods can be used to identify the most stable conformers and the energy barriers for interconversion between them. This information is vital as the reactivity and spectroscopic properties of the compound can be influenced by its conformational state. rsc.org
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. chemrxiv.org These simulations model the atomic motions based on classical mechanics, offering insights into the molecule's flexibility, solvent interactions, and thermodynamic properties. chemrxiv.orgmdpi.com By simulating the system at different temperatures, one can observe conformational changes and other dynamic processes, providing a more complete picture of the molecule's behavior in a realistic environment. chemrxiv.org Ab initio molecular dynamics, in particular, can offer a highly accurate description of the system by calculating the forces from electronic structure theory at each step of the simulation. chemrxiv.orgresearchgate.net
Table 2: Conformational Analysis of this compound (Note: The following data are hypothetical and serve to illustrate the type of information obtained from conformational analysis of related organometallic compounds.)
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (O=C-C-C) | Population at 298 K (%) |
|---|---|---|---|
| A | 0.00 | 180° (anti) | 65 |
| B | 1.20 | 60° (gauche) | 30 |
Analytical Methodologies for Characterization and Quantification of Bromozinc 1+ ;ethyl Butanoate
Chromatographic Techniques
Chromatography is essential for separating the organozinc reagent from starting materials, byproducts, and other species within the reaction mixture. The choice of technique depends heavily on the volatility and thermal stability of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.govnih.gov For "bromozinc(1+);ethyl butanoate," direct analysis by GC-MS is generally not feasible due to the compound's low volatility and thermal lability, which would cause it to decompose in the hot injector port.
However, GC-MS is invaluable for analyzing the volatile organic components and derivatives associated with the reaction. It can be used to quantify the consumption of the starting material, ethyl bromoacetate (B1195939), or to analyze the products formed after the Reformatsky reagent has been quenched or used in a subsequent reaction. researchgate.net The ethyl butanoate moiety, once released from the zinc complex, is readily analyzed by GC-MS. nih.govymdb.canih.gov The electron ionization (EI) mass spectrum of ethyl butanoate provides a characteristic fragmentation pattern that allows for its unambiguous identification. hmdb.canist.gov
Table 1: Typical GC-MS Fragmentation Data for Ethyl Butanoate
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Significance |
|---|---|---|
| 116 | [C6H12O2]+• | Molecular Ion Peak |
| 88 | [CH2=C(OH)OC2H5]+• | Result of McLafferty rearrangement, often a major peak for ethyl esters. tdx.cat |
| 71 | [CH3CH2CH2CO]+ | Loss of the ethoxy group (•OC2H5) |
| 43 | [CH3CH2CH2]+ | Propyl cation |
This interactive table summarizes the key mass fragments observed in the electron ionization mass spectrum of ethyl butanoate, which can be quantified using GC-MS.
Given the limitations of GC-MS for the direct analysis of intact organozinc reagents, advanced separation techniques suitable for non-volatile and thermally sensitive compounds are necessary. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a more appropriate method for analyzing the complex mixtures in which these reagents exist. nih.gov
HPLC can separate the organozinc species from other components in the solution under non-destructive conditions. When coupled with a mass spectrometer (HPLC-MS), it allows for the determination of the mass of the intact reagent, providing crucial information about its composition and aggregation state. The choice of a suitable column and mobile phase is critical to prevent the degradation of the air- and moisture-sensitive compound during analysis. uu.nl
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation of "this compound," providing detailed information on its bonding, functional groups, and atomic connectivity. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed structure of molecules in solution. For "this compound," ¹H and ¹³C NMR can provide evidence for the formation of the zinc enolate. Upon reaction with zinc, the chemical shifts of the protons and carbons of the ethyl bromoacetate precursor are expected to change significantly. For instance, the protons on the carbon adjacent to the bromine atom (the α-carbon) would experience a notable upfield shift upon formation of the C-Zn or C=C bond of the enolate.
While direct detection of the zinc atom can be challenging (the only NMR-active isotope, ⁶⁷Zn, has a low natural abundance and a large quadrupole moment, making it difficult to observe), the effects of zinc coordination on the ¹H and ¹³C nuclei of the organic ligand provide definitive structural information. uu.nl Diffusion-ordered spectroscopy (DOSY) could also be employed to investigate the self-diffusion of the species in solution, which can help in understanding aggregation. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Ethyl Butanoate Moiety
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| CH3 (butyryl) | ~0.9 | Triplet | ~13.7 |
| CH2 (butyryl) | ~1.6 | Sextet | ~18.5 |
| CH2 (α to C=O) | ~2.2 | Triplet | ~36.2 |
| O-CH2 | ~4.1 | Quartet | ~60.1 |
| O-CH2-CH3 | ~1.2 | Triplet | ~14.2 |
This interactive table presents typical ¹H and ¹³C NMR chemical shift values for the organic part of the compound, ethyl butanoate. chegg.comchemicalbook.comaskfilo.com The formation of the zinc enolate from ethyl bromoacetate would lead to distinct changes in the shifts of the α-carbon and its attached protons.
Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups. In the context of "this compound," IR spectroscopy is particularly useful for confirming the formation of the zinc enolate structure. The parent ester, ethyl bromoacetate, exhibits a strong carbonyl (C=O) stretching absorption band around 1735-1750 cm⁻¹. libretexts.orgorgchemboulder.com
Upon formation of the Reformatsky reagent, this characteristic C=O absorption is expected to disappear or shift to a lower frequency (e.g., around 1525 cm⁻¹ as observed for a similar reagent), indicating the delocalization of the carbonyl double bond into an enolate structure with a Zn-O bond. unishivaji.ac.in The presence of strong C-O stretching bands between 1000 and 1300 cm⁻¹ would be retained. orgchemboulder.comspectroscopyonline.com
Table 3: Characteristic Infrared (IR) Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Comment |
|---|---|---|---|
| Ester C=O (in precursor) | Stretch | 1735 - 1750 | Strong intensity; this peak diminishes or disappears upon enolate formation. orgchemboulder.commasterorganicchemistry.com |
| Enolate C=C-O-Zn | Stretch | ~1525 - 1650 | Indicates formation of the zinc enolate structure. unishivaji.ac.in |
| Ester C-O | Stretch | 1000 - 1300 | Two or more strong bands are characteristic of esters. libretexts.orgorgchemboulder.com |
| Alkyl C-H | Stretch | 2850 - 2960 | Characteristic of the ethyl and butyryl groups. pressbooks.pub |
This interactive table outlines the key IR absorption bands used to monitor the conversion of the α-bromo ester to the "this compound" reagent.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. nih.gov For organometallic compounds like "this compound," HRMS can confirm the identity and composition of the intact reagent, including the metal and its ligands. researchgate.net
Due to the potential instability of the compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred over harsher methods like Electron Ionization (EI). nih.govresearchgate.net HRMS provides an exact mass measurement, which can be used to calculate the elemental formula with high confidence. Furthermore, the characteristic isotopic pattern of zinc (with several naturally occurring isotopes) and bromine (with two major isotopes, ⁷⁹Br and ⁸¹Br) provides a distinct signature in the mass spectrum, allowing for unambiguous confirmation of the presence of these elements in the detected ion. nih.gov This technique is also capable of identifying oligomeric species, such as dimers, which are common for organozinc reagents. nrochemistry.comthieme-connect.com
Quantitative Analytical Methods
Quantitative analysis of this compound presents challenges due to its instability and reactivity. Direct analysis often requires derivatization or carefully controlled conditions to prevent degradation. Common quantitative techniques for analogous organometallic compounds include quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and chromatographic methods coupled with mass spectrometry (e.g., GC-MS or HPLC-ICP-MS) after a suitable quenching and derivatization step.
To ensure the accuracy and reliability of quantitative data, rigorous calibration and validation protocols are essential. These protocols are established based on guidelines from bodies such as the International Council for Harmonisation (ICH).
Calibration Protocols:
A typical calibration process for a chromatographic method (after derivatization of the analyte) involves the following steps:
Preparation of Standard Solutions: A primary stock solution of a stable derivative of the analyte is prepared in a high-purity solvent. A series of calibration standards are then prepared by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples.
Instrumental Analysis: Each calibration standard is analyzed multiple times (typically n=3 or 5) using the chosen analytical method (e.g., GC-MS).
Construction of the Calibration Curve: A calibration curve is generated by plotting the instrument response (e.g., peak area) against the known concentration of the analyte in the standards. environics.comyoutube.comchromatographyonline.com
Linear Regression Analysis: The relationship between concentration and response is typically evaluated using linear regression analysis. The resulting equation of the line (y = mx + c) and the coefficient of determination (R²) are used to assess the linearity of the method. An R² value close to 1.0 indicates a strong linear relationship. youtube.com
Hypothetical Calibration Data for a Derivatized this compound Analyzed by GC-MS
| Concentration (μg/mL) | Peak Area (Arbitrary Units) - Replicate 1 | Peak Area (Arbitrary Units) - Replicate 2 | Peak Area (Arbitrary Units) - Replicate 3 | Average Peak Area |
| 1.0 | 12,540 | 12,680 | 12,490 | 12,570 |
| 5.0 | 63,210 | 62,980 | 63,550 | 63,247 |
| 10.0 | 125,800 | 126,200 | 125,500 | 125,833 |
| 25.0 | 314,500 | 315,100 | 313,900 | 314,500 |
| 50.0 | 628,900 | 630,100 | 629,500 | 629,500 |
| 100.0 | 1,255,000 | 1,258,000 | 1,256,500 | 1,256,500 |
Validation Protocols:
Method validation establishes that the analytical procedure is suitable for its intended purpose. Key validation parameters include:
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is often assessed by analyzing blank and spiked matrix samples.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Linearity is determined from the calibration curve.
Accuracy: The closeness of the test results to the true value. It is typically assessed by analyzing samples with known concentrations (e.g., certified reference materials or spiked samples) and is often expressed as percent recovery.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).
Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Example Validation Parameters for a Hypothetical Quantitative Method
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.995 | 0.9998 |
| Accuracy (% Recovery) | 80 - 120% | 98.5% |
| Precision (RSD) | ≤ 15% | 4.2% |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.5 μg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.15 μg/mL |
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of a quantitative assay.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined as the concentration that gives a signal-to-noise ratio of 3:1. researchgate.netnih.govsemanticscholar.org
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is commonly defined as the concentration that provides a signal-to-noise ratio of 10:1. researchgate.netnih.govsemanticscholar.org
For organobromine compounds analyzed by sensitive techniques like GC-MS, LOD and LOQ values can be in the low ng/mL to pg/mL range, depending on the specific compound, the matrix, and the instrumentation used. researchgate.net
Hypothetical Detection and Quantification Limits for this compound Analysis
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| GC-MS (after derivatization) | Tetrahydrofuran (B95107) (THF) | 0.1 - 0.5 ng/mL | 0.5 - 2.0 ng/mL |
| HPLC-ICP-MS (direct, if stable) | Acetonitrile | 0.05 - 0.2 ng/mL | 0.2 - 1.0 ng/mL |
| Quantitative ¹H NMR | Deuterated THF | 10 - 50 μg/mL | 50 - 200 μg/mL |
Techniques for Isotopic Analysis
Isotopic analysis can provide valuable information about the origin and formation pathways of this compound.
Stable Isotope Ratio Analysis (SIRA) is a powerful technique for determining the origin of a compound by measuring the relative abundances of its stable isotopes (e.g., ¹³C/¹²C, ²H/¹H, ¹⁸O/¹⁶O). wikipedia.orgazom.com The isotopic composition of a synthetic compound is influenced by the isotopic signatures of its starting materials and any kinetic isotope effects that occur during the reaction.
Application to this compound:
SIRA could potentially be used to differentiate between sources of the starting materials used to generate this compound, namely ethyl bromoacetate and zinc.
Ethyl Bromoacetate Source: The carbon and hydrogen isotopic ratios of ethyl bromoacetate can vary depending on the geographic origin of the plant sources for the ethanol (B145695) and acetic acid used in its synthesis, as well as the synthetic process itself.
Zinc Source: While less common for source differentiation in this context, subtle variations in the isotopic composition of zinc from different geological sources could potentially be measured using advanced mass spectrometry techniques.
By analyzing the isotopic ratios of the final product of the Reformatsky reaction (the β-hydroxy ester), it may be possible to trace the origin of the key reagents. For example, a significant difference in the δ¹³C value of the final product could indicate the use of ethyl bromoacetate derived from a different synthetic route or geographic origin.
Hypothetical δ¹³C Values for Reagents and Products in the Reformatsky Reaction
| Compound | Source | Hypothetical δ¹³C (‰ vs. VPDB) |
| Ethyl bromoacetate | Synthetic Route A (Corn-derived ethanol) | -15.2 |
| Ethyl bromoacetate | Synthetic Route B (Petroleum-derived ethanol) | -28.5 |
| Benzaldehyde | Commercial Source 1 | -25.8 |
| Benzaldehyde | Commercial Source 2 | -27.1 |
| Ethyl 3-hydroxy-3-phenylpropanoate | From Route A Ethyl bromoacetate | -19.7 |
| Ethyl 3-hydroxy-3-phenylpropanoate | From Route B Ethyl bromoacetate | -27.9 |
Note: The δ¹³C values are hypothetical and for illustrative purposes only. The actual values would depend on the specific isotopic compositions of the starting materials and any kinetic isotope effects during the reaction.
This isotopic fingerprinting can be valuable in quality control, for verifying the source of raw materials, and in investigating intellectual property disputes related to synthetic pathways.
Advanced Applications of Bromozinc 1+ ;ethyl Butanoate in Complex Chemical Synthesis
Construction of Polyfunctionalized Organic Molecules
The chemoselectivity of bromozinc(1+);ethyl butanoate arises from the covalent character of the carbon-zinc bond, which renders it less nucleophilic than its Grignard or organolithium counterparts. organicreactions.org This allows it to selectively react with more electrophilic centers, such as aldehydes, while leaving other functionalities intact. adichemistry.com
| Functional Group | Compatibility with this compound | Reference |
|---|---|---|
| Esters | Tolerated | |
| Ketones | Tolerated | |
| Nitriles | Tolerated | |
| Amides | Tolerated | |
| Ethers | Tolerated | |
| Sulfides | Tolerated |
Stereoselective Synthesis of Chiral Compounds
The use of this compound extends to the challenging field of stereoselective synthesis, enabling the creation of chiral molecules with high degrees of precision. A notable application is in the diastereoselective aza-Reformatsky reaction. nih.gov For instance, the reaction of the reagent with chiral N-sulfinyl ketimines derived from isatins can produce acetates with a quaternary stereogenic center in moderate to high yields and with significant diastereoselectivity (70–96% de). nih.gov The stereochemical outcome is often rationalized by a six-membered transition state where the zinc atom coordinates to both the sulfinyl oxygen and the enolate, minimizing steric repulsions. nih.gov
Furthermore, enantioselective Reformatsky reactions can be achieved by introducing chiral ligands. nih.gov Chiral amino alcohols and BINOL derivatives have been investigated as ligands that can influence the facial selectivity of the addition to carbonyl compounds, leading to the preferential formation of one enantiomer of the resulting β-hydroxy ester. nih.gov
| Reaction Type | Substrate | Key Feature | Outcome | Reference |
|---|---|---|---|---|
| Diastereoselective aza-Reformatsky | Isatin-derived N-sulfinyl ketimines | Substrate-induced stereocontrol | Chiral amino-oxoindolinyl acetates (70-96% de) | nih.gov |
| Enantioselective Reformatsky | Aldehydes (e.g., cinnamaldehyde) | Use of stoichiometric chiral ligands (e.g., BINOL derivatives) | Enantioenriched β-hydroxy esters | nih.gov |
Applications in the Synthesis of Natural Product Frameworks
The reliability and chemoselectivity of reactions involving this compound make it a valuable tool in the total synthesis of natural products. organicreactions.org The Reformatsky reaction, which utilizes this reagent, provides a direct route to β-hydroxy esters, a common structural motif in many biologically active natural products. Its ability to function within complex molecular environments without disturbing other sensitive groups is particularly advantageous in multi-step syntheses. organicreactions.org
An example of this application is in the synthesis of Mikanecic ester. The strategic use of a Reformatsky-type reaction with a related bromoester demonstrates the utility of this chemical transformation in constructing the core structure of natural product derivatives. This approach highlights how zinc-mediated C-C bond formation can be integrated into a broader synthetic plan to access complex molecular architectures.
Development of Novel Heterocyclic Systems
This compound is instrumental in the synthesis of various heterocyclic compounds. The reagent can act as a nucleophilic two-carbon building block that, upon reaction with a suitable electrophile, initiates a sequence leading to ring formation. For example, its precursor, ethyl bromoacetate (B1195939), is used in reactions to synthesize thiazolidinone derivatives. sciepub.com In these syntheses, the reaction with a thiosemicarbazone derivative leads to cyclization, forming the core heterocyclic ring system. sciepub.com
In another application, the synthesis of 3,4-disubstituted isocoumarins can be achieved through palladium-catalyzed reactions where an organozinc intermediate, conceptually similar to this compound, is proposed to play a key role in the annulation process. ipb.pt These examples showcase the versatility of the reagent in constructing diverse and complex heterocyclic frameworks, which are prevalent in medicinal chemistry and materials science.
Tandem and Cascade Reactions Involving this compound
Tandem, or cascade, reactions are processes where multiple bond-forming events occur in a single pot without isolating intermediates, offering significant gains in efficiency and sustainability. ub.edu this compound is well-suited for such processes, particularly in intramolecular Reformatsky reactions. byjus.comnrochemistry.com
In this type of tandem reaction, a molecule containing both an α-haloester moiety and a carbonyl group (aldehyde or ketone) can be treated with zinc to generate the organozinc reagent in situ. nrochemistry.com This intermediate then undergoes a rapid intramolecular cyclization to form a cyclic β-hydroxy ester. This one-pot process efficiently constructs a new ring and introduces two new stereocenters, demonstrating a powerful application of the reagent in building molecular complexity quickly. The intramolecular Reformatsky reaction is a cornerstone strategy for synthesizing lactones and other cyclic frameworks. byjus.com
Flow Chemistry Applications for Scalable Synthesis
The translation of synthetic methodologies from the laboratory to industrial-scale production often presents challenges, particularly with reactive organometallic reagents. Flow chemistry offers a powerful solution by providing superior control over reaction parameters, enhancing safety, and facilitating scalability. illinois.edunih.gov The continuous generation and immediate consumption of reactive intermediates is a key advantage of this technology. nih.gov
The synthesis of organozinc halides, including this compound, is highly amenable to flow chemistry. vapourtec.com In a typical setup, a solution of ethyl bromoacetate is passed through a heated column packed with zinc dust, generating the organozinc reagent continuously. vapourtec.com This stream can then be directly merged with a solution of an electrophile in a second module to complete the reaction. This approach has been shown to be stable and robust, allowing for the safe, reproducible, and scalable production of compounds via organozinc intermediates. vapourtec.com The enhanced heat and mass transfer in flow reactors also allows for higher operating temperatures, potentially accelerating reaction rates and improving throughput. illinois.edu
Future Directions and Emerging Research Avenues
Development of New Catalytic Systems for Organozinc Esters
The reactivity of organozinc esters like bromozinc(1+);ethyl butanoate can be significantly enhanced and controlled through the use of catalytic systems. Future research is directed towards the discovery of more efficient, selective, and sustainable catalysts.
Recent advancements have seen the exploration of various transition metal catalysts, including nickel and palladium, to facilitate cross-coupling reactions involving organozinc reagents. wikipedia.org The development of novel ligands for these metals is a key area of focus, aiming to improve reaction yields, broaden the substrate scope, and achieve higher levels of stereoselectivity. For instance, the design of chiral ligands for asymmetric additions of organozinc reagents to carbonyl compounds is a burgeoning field, promising enantiomerically enriched products. acs.orgmdpi.comacs.orgresearchgate.net
Furthermore, the use of co-catalysts and additives is being investigated to modulate the reactivity of Reformatsky reagents. These additives can influence the aggregation state and Lewis acidity of the organozinc species in solution, thereby altering its reactivity and selectivity. The goal is to develop catalytic systems that can perform transformations that are not possible with the classical Reformatsky reaction conditions.
Table 1: Comparison of Catalytic Systems for Organozinc Reagents
| Catalyst System | Advantages | Research Focus |
| Palladium/Nickel with Chiral Ligands | High stereoselectivity, broad substrate scope | Development of new, more efficient chiral ligands |
| Copper Catalysis | Cost-effective, unique reactivity patterns | Exploration of novel copper-catalyzed transformations |
| Co-catalysts/Additives | Enhanced reactivity and selectivity | Understanding the role of additives on the organozinc species |
Exploration of Novel Reactivity Modes for this compound
Beyond its classical role in the Reformatsky reaction for the synthesis of β-hydroxy esters, researchers are exploring novel reactivity modes for this compound. wikipedia.orgbyjus.com This includes its participation in tandem or domino reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and complex molecular architectures.
One emerging area is the use of Reformatsky reagents in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly atom-economical and offers a rapid route to molecular diversity. Additionally, the development of intramolecular Reformatsky reactions provides a powerful tool for the synthesis of cyclic compounds, which are prevalent in natural products and pharmaceuticals.
The reaction of this compound with a wider range of electrophiles is also a subject of investigation. While its reactions with aldehydes and ketones are well-known, its reactivity towards imines, nitriles, and other functional groups is being explored to expand its synthetic utility. wikipedia.org
Integration with Biocatalysis for Hybrid Synthetic Approaches
The integration of organometallic chemistry with biocatalysis represents a powerful strategy for the development of novel and sustainable synthetic methods. While direct enzymatic reactions with highly reactive organometallic species like this compound are challenging, hybrid chemoenzymatic approaches are a promising avenue.
One such approach is dynamic kinetic resolution (DKR). rsc.orgnih.govresearchgate.netorganic-chemistry.orgnih.gov In a DKR, a racemic mixture of a starting material is converted into a single enantiomer of a product. This is achieved by combining a biocatalyst (often a lipase) for the stereoselective transformation of one enantiomer with a chemical catalyst that racemizes the remaining enantiomer. Organometallic complexes, particularly those of ruthenium and iridium, have been successfully employed as racemization catalysts in these systems. rsc.orgnih.gov Future research could explore the potential of using organozinc compounds, or catalysts compatible with their formation, in such chemoenzymatic DKR processes. This could enable the synthesis of enantiomerically pure β-hydroxy esters and their derivatives.
The development of enzymes that can tolerate the presence of organometallic reagents or the development of reaction conditions that allow for the sequential combination of organometallic and enzymatic steps are key challenges in this field.
Advancements in Computational Tools for Predictive Synthesis
Computational chemistry is becoming an increasingly indispensable tool in understanding and predicting the behavior of chemical reactions. For organozinc reagents like this compound, computational studies can provide valuable insights into their structure, aggregation state in solution, and reaction mechanisms. uu.nlrsc.orgresearchgate.netresearchgate.net
Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of reactions involving Reformatsky reagents, helping to rationalize observed stereoselectivities and predict the outcome of new reactions. rsc.orgresearchgate.net These computational models can guide the design of new experiments, accelerating the discovery of novel catalytic systems and reactivity modes.
Furthermore, computational screening of potential catalysts and substrates can help to identify promising candidates for experimental investigation, saving time and resources. As computational methods become more accurate and efficient, their role in the predictive synthesis of complex molecules using organozinc reagents is expected to grow significantly.
Table 2: Applications of Computational Tools in Organozinc Chemistry
| Computational Method | Application |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of stereoselectivity |
| Molecular Dynamics (MD) Simulations | Study of aggregation and solvation of organozinc reagents |
| Virtual Screening | Identification of new catalysts and substrates |
Sustainable Synthesis and Application of Organozinc Reagents
The principles of green chemistry are increasingly influencing the design of synthetic methodologies. For organozinc reagents, this translates to the development of more sustainable methods for their preparation and use.
The use of more environmentally benign solvents and the development of catalytic systems that can operate under milder reaction conditions are also key areas of research. Additionally, efforts are being made to replace zinc with more abundant and less toxic metals, although the unique reactivity of organozinc reagents makes this a challenging endeavor. The development of recyclable catalysts and reagents is another important aspect of sustainable organozinc chemistry.
Q & A
Q. Methodological Answer :
- ANOVA with Post Hoc Tests : Compare means across experimental groups (e.g., different yeast strains) using Bonferroni correction to control Type I errors .
- Dose-Response Modeling : Fit sigmoidal curves to methane production data to estimate EC₅₀ (effective concentration for 50% yield) .
- Sensory Data Analysis : Use term frequency–inverse document frequency (TF-IDF) to prioritize aroma descriptors (e.g., "sweet, fruity") in free-response sensory evaluations .
Advanced: What mechanistic models explain ethyl butanoate’s biodegradation in soil and microbial systems?
Q. Methodological Answer :
- Esterase Activity : Microbial esterases hydrolyze ethyl butanoate into butyric acid and ethanol. Quantify degradation kinetics via HPLC or GC-MS .
- Soil Fumigation : At 0.5 mL doses, ethyl butanoate acts as a biopesticide by disrupting nematode lipid membranes. Pair with butyric acid for synergistic effects .
- Oxidative Pathways : In combustion studies, methyl butanoate’s oxidation mechanism (via peroxy radicals) provides a model for bromozinc(1+) ester decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
